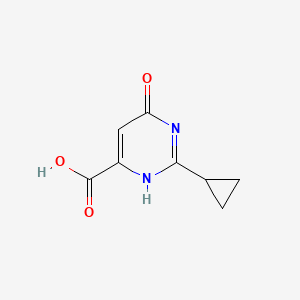
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a nitrile group, and a dioxoisoindolin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzonitrile and phthalic anhydride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 80-100°C to facilitate the reaction.
Catalysts: Catalysts such as aluminum chloride (AlCl3) or other Lewis acids may be used to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Derivatives with different functional groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: A related compound with a similar dioxoisoindolin moiety.
1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide (CUDC-907): A small molecule inhibitor used in cancer treatment.
Uniqueness: 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-14-7-10(5-6-11(14)8-18)9-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHETYOCOSCHYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL](/img/structure/B7856498.png)





![methyl 3-[1-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanoate](/img/structure/B7856551.png)


